20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid

Vue d'ensemble

Description

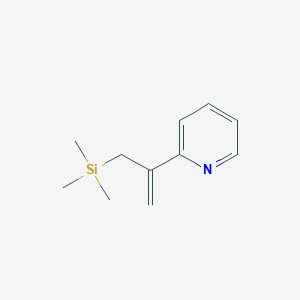

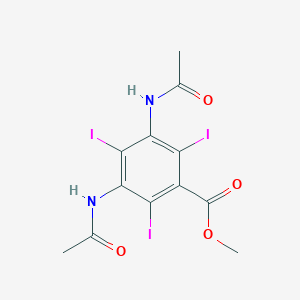

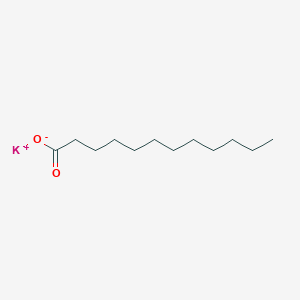

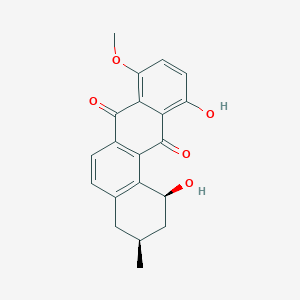

“20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid”, also known as 20-Ethyl-PGE2, is a prostanoid . It has a molecular formula of C22H36O5 . The compound is also known by other names such as 20-ethyl-PGE2, 20-ethyl Prostaglandin E2, and 20-ethyl-Prostaglandin E2 .

Molecular Structure Analysis

The compound has a molecular weight of 380.5 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 3.9, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 14 rotatable bonds .Applications De Recherche Scientifique

Enzymatic Transformations and Metabolic Pathways

Thromboxane synthase, an enzyme found in human platelet microsomes, has been observed to catalyze hydroxylations of prostaglandin H2 analogs, suggesting a role in the metabolic transformations of similar compounds (Hecker et al., 1987).

In rat testis, various prostaglandins including 11α,15(S)-dihydroxy-9-oxo-β-trans-prostenoic acid and 11α-15(S)-dihydroxy-9-oxo-5-cis-13-trans-prostadienoic acid have been identified, showing the presence and significance of these compounds in mammalian tissues (Carpenter, 1974).

Pseudomonas aeruginosa 42A2 displays activity in oxygenating fatty acids, transforming oleic acid to various hydroperoxy and dihydroxy acids. This research indicates the organism's potential in modifying substances like 20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid (Martínez et al., 2010).

The metabolism of linoleic acid by prostaglandin endoperoxide synthase in blood vessels demonstrates the enzymatic capacity to convert similar polyunsaturated fatty acids into various metabolites, potentially relevant for compounds like 20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid (Funk & Powell, 1983).

Chemical Synthesis and Analogues

Synthesis of biologically active analogs of prostaglandins, such as racemic (5Z,13E)-11,15-Dihydroxy-16,16-dimethyl-9-oxo-18-oxa-5,13-prostadienoic acid, reveals the possibilities for creating structurally similar and potentially therapeutically useful compounds (Bartmann et al., 1987).

The preparation of labelled prostaglandin analogues, like 16-aryloxy prostaglandin f2α analogues, demonstrates the utility of these compounds in scientific research, particularly in studying their biological functions and potential therapeutic applications (White, 1977).

Novel prostanoid thromboxane A2 agonists, like (9R,15R)-9-fluoro-15-hydroxy-16-phenoxy-17,18,19,20-tetranor-5,13-prostadienoic acid, are significant for understanding the pharmacological actions of related compounds and potentially developing new therapeutic agents (Joachim et al., 1995).

The discovery of C-3 tethered 2-oxo-benzo[1,4]oxazines as potent antioxidants suggests a potential area of research for analogues of 20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid, considering their structural similarities and antioxidative properties (Sharma et al., 2018).

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMMZTNQIJBMBC-QKIVIXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20a,20b-dihomo-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.